4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1823909-13-2
VCID: VC11990128
InChI: InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3
SMILES:
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1823909-13-2

Cat. No.: VC11990128

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride - 1823909-13-2

Specification

CAS No. 1823909-13-2
Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
IUPAC Name 4-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3
Standard InChI Key IZVNXQHPCRSNAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1)C(C)C)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride possesses the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . The structure features a pyrazole ring substituted with a methyl group at position 4, an isopropyl group at position 1, and a sulfonyl chloride moiety at position 5 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1823909-13-2
Molecular FormulaC₇H₁₁ClN₂O₂S
Molecular Weight222.69 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .

Synthesis and Reaction Optimization

Synthetic Routes

The compound is synthesized via chlorosulfonation of 4-methyl-1-isopropyl-1H-pyrazole. A patent by CN105777669A outlines a analogous method for preparing sulfonyl chloride derivatives, involving:

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group .

  • Purification: Isolation via recrystallization or distillation under reduced pressure .

Table 2: Representative Reaction Conditions from Analogous Syntheses

ParameterConditionSource
BaseK₂CO₃, NaOH, DIPEA
SolventTHF, DMF, CH₃CN
Reaction Time12–36 hours
Yield32–78%

For example, the use of K₂CO₃ in THF at reflux for 36 hours achieved a 78% yield in a related sulfonamide synthesis.

Applications in Medicinal Chemistry

Antiproliferative Agents

Derivatives of this compound exhibit promising biological activity. In a study screening pyrazole-sulfonamide analogs, the following results were observed:

Table 3: Biological Activity of Pyrazole-Sulfonamide Derivatives

Compound IDGI₅₀ (μM)LC₅₀ (μM)
MR-S1-11.70>100
MR-S1-23.33>100
MR-S1-316.00>100

GI₅₀ values indicate potent antiproliferative activity against cancer cell lines, while LC₅₀ values >100 μM suggest low cytotoxicity. The sulfonyl chloride intermediate is pivotal in introducing sulfonamide groups that enhance target binding .

Antibacterial and Antifungal Agents

Sulfonamide derivatives derived from this compound have shown efficacy against Staphylococcus aureus (MIC: 2–8 μg/mL) and Candida albicans (MIC: 4–16 μg/mL) . The mechanism involves inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .

Industrial and Research Applications

Agrochemical Development

The compound is utilized in synthesizing herbicides and fungicides. For instance, sulfonylurea herbicides derived from pyrazole-sulfonamides inhibit acetolactate synthase (ALS), disrupting plant amino acid synthesis .

Material Science

In polymer chemistry, it serves as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg: 120–150°C) .

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